molecular formula C17H16N4O3 B2982133 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868977-84-8

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2982133
CAS No.: 868977-84-8
M. Wt: 324.34
InChI Key: CFAUPNIOFJBRCZ-UHFFFAOYSA-N
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Description

N-(2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a novel synthetic compound intended for research and development purposes exclusively. This chemical features a 7-methylimidazo[1,2-a]pyridine moiety linked to a 4-nitrobenzamide group through an ethyl spacer. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . Derivatives of this core structure are known to exhibit various pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities, making them valuable tools in drug discovery . The specific research applications and mechanism of action for this compound are yet to be fully characterized and are a subject for ongoing investigation. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for high-throughput screening in biological assays. The compound is provided with a high purity level to ensure consistent and reliable research outcomes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-17(22)13-2-4-15(5-3-13)21(23)24/h2-5,7,9-11H,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAUPNIOFJBRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridines with α-bromoketones under specific conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Solvent-free and catalyst-free methods are often preferred to reduce environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new treatments for diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Imidazo[1,2-a]pyridine Substituents Linker Benzamide Substituents Molecular Weight* Source
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide (Target) 7-methyl Ethyl 4-nitro ~368.35 -
1-[(6-chloro-3-pyridinyl)methyl]-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol 7-methyl, 8-nitro Methylene N/A ~367.78 Patent
3-(3-fluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one 7-methyl Piperazine 4-nitro (on separate phenyl) ~542.52 Chemical DB
PF-03716556 ([N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide]) 8-amino, 2-methyl Hydroxyethyl Chromene-linked 394.47 Screening

*Calculated based on empirical formulas; target compound’s weight estimated.

Key Observations :

  • The 7-methyl group is conserved in multiple analogs, suggesting its role in steric shielding or metabolic stability .
  • Nitro groups are prevalent in both the benzamide (target) and imidazo[1,2-a]pyridine rings (patent compounds), likely contributing to electron-deficient aromatic systems that enhance π-π stacking or charge-transfer interactions .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • IR/Raman Signatures: The nitro (-NO₂) and amide (-CONH-) groups are expected to exhibit strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1650 cm⁻¹ (amide C=O stretch), consistent with nitrobenzamide-containing compounds .
  • Solubility and logP: The nitro group increases hydrophobicity (higher logP) compared to hydroxyl- or cyano-substituted analogs (e.g., PF-03716556, logP ~2.1) .

Biological Activity

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a compound of significant interest due to its biological activities, particularly in pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18N4O4
  • Molecular Weight : 342.35 g/mol
  • IUPAC Name : this compound

This compound features a nitro group and an imidazo[1,2-a]pyridine moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, influencing enzyme activity.
  • Receptor Interaction : The imidazo[1,2-a]pyridine structure suggests potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
  • Antimicrobial Activity : Nitro compounds are often associated with antibacterial properties, potentially through the generation of reactive nitrogen species that damage bacterial DNA.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures show efficacy against various pathogens including Helicobacter pylori and other Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce apoptosis in specific cancer cells, suggesting potential anti-cancer properties. For example, it has been shown to inhibit the proliferation of MCF7 breast cancer cells .

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HePG220Cell cycle arrest

Case Studies

Several case studies have highlighted the importance of this compound in drug development:

  • A study focused on the synthesis and biological evaluation of derivatives showed that modifications on the imidazo[1,2-a]pyridine core significantly enhanced antibacterial activity .
  • Another investigation explored the binding affinity of this compound to various GPCRs, revealing its potential as a therapeutic agent targeting neurological disorders .

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